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Compound of Interest

Compound Name: 2Ccpa sodium

Cat. No.: B15175746

Introduction

The acronym "2Ccpa" is utilized in scientific literature to refer to two distinct chemical
compounds with significantly different biological functions. This guide provides a
comprehensive overview of both molecules to address this ambiguity and serve as a technical
resource for researchers, scientists, and professionals in drug development. The two
compounds are:

e 2-carba-cyclic phosphatidic acid (2ccPA): A synthetic, metabolically stabilized analog of
cyclic phosphatidic acid (cPA), a naturally occurring lysophospholipid mediator.

o 2-Chloro-N6-cyclopentyladenosine (CCPA): A potent and highly selective agonist for the
adenosine Al receptor.

This document will detail the known biological functions, mechanisms of action, and associated
signaling pathways for each compound in separate, dedicated sections.

Part 1: 2-carba-cyclic phosphatidic acid (2ccPA)

2-carba-cyclic phosphatidic acid (2ccPA) is a synthetic derivative of cyclic phosphatidic acid
(cPA) where a methylene group replaces an oxygen atom in the phosphate ring at the sn-2
position.[1][2] This modification enhances its stability in biological systems, making it a valuable
tool for research and therapeutic development.[3] 2ccPA has demonstrated a wide range of
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biological activities, many of which are more potent than those of its natural counterpart, cPA.

[1][2]

Core Biological Functions

Inhibition of Cancer Cell Invasion and Metastasis: 2ccPA is a potent inhibitor of cancer cell
invasion and metastasis. This effect is partly attributed to its ability to inhibit autotaxin (ATX),
an enzyme that produces lysophosphatidic acid (LPA), a promoter of cancer progression.
2ccPA has also been shown to inhibit LPA-induced RhoA activation, a key process in tumor
cell migration.

Anti-inflammatory and Immunomodulatory Effects: 2ccPA exhibits significant anti-
inflammatory properties. It can suppress the expression of pro-inflammatory cytokines such
as IL-1B3, IL-6, and TNF-a in response to inflammatory stimuli. It has also been shown to
modulate microglial polarization towards the anti-inflammatory M2 phenotype. These effects
may be mediated by the inhibition of the NF-kB and AP-1 signaling pathways.

Neuroprotection and Glial Cell Regulation: 2ccPA has demonstrated neuroprotective effects
in models of transient ischemia and traumatic brain injury. It promotes the proliferation and
survival of glial cells, including astrocytes and oligodendrocyte precursor cells (OPCs),
through the activation of LPA receptors and the ERK signaling pathway.

Analgesic and Antinociceptive Properties: 2ccPA has been shown to attenuate neuropathic
pain and reduce nociceptive reflexes in animal models of acute and chronic pain.

Chondroprotection and Osteoarthritis Amelioration: In the context of osteoarthritis (OA),
2ccPA has shown promise as a disease-modifying agent. It stimulates the synthesis of
hyaluronic acid in synoviocytes and suppresses the production of matrix metalloproteinases
(MMP-1, -3, and -13) that degrade cartilage. These actions help to reduce pain,
inflammation, and cartilage degeneration in OA models.

Antifibrotic Activity: 2ccPA has been shown to suppress the development of bleomycin-
induced skin fibrosis in mice, indicating its potential as a therapeutic agent for fibrotic
diseases like systemic sclerosis.

Quantitative Data
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Parameter Value Assay Conditions Reference

_— L L Serum- and LPA-
Inhibition of MM1 cell Significantly inhibited ]
induced transcellular

migration at 25 uM o
migration
Intraperitoneal
Plasma half-life 16 minutes administration in mice
(1.6 mg/kg)

Experimental Protocols

Inhibition of Cancer Cell Invasion
e Cell Line: MM1 human melanoma cells.

e Method: A transcellular migration assay was used. MM1 cells were placed in the upper
chamber of a Boyden chamber, and a chemoattractant (serum or LPA) was placed in the
lower chamber. 2ccPA (25 uM) was added to the upper chamber with the cells. The number
of cells that migrated through the filter to the lower chamber was quantified after a specific
incubation period.

o Results: 2ccPA significantly inhibited the migration of MM1 cells towards both serum and
LPA.

Assessment of Anti-inflammatory Effects in Microglia

o Cell Culture: Primary microglial cells were cultured from the cerebral cortices of neonatal
mice.

o Method: Microglial cells were stimulated with lipopolysaccharide (LPS) to induce an
inflammatory response. 2ccPA was added to the culture medium at various concentrations.
The expression of pro-inflammatory cytokine mRNAs (IL-1[3, IL-6, TNF-a) was measured
using quantitative real-time PCR.

e Results: 2ccPA suppressed the LPS-induced increase in the mRNA expression of these
inflammatory cytokines.
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Evaluation of Chondroprotective Effects in an Osteoarthritis Model
« Animal Model: Osteoarthritis was induced in rabbits by total meniscectomy.

o Method: 2ccPA was administered via intra-articular injection twice a week for 42 days. Pain
was assessed by measuring weight distribution on the hind paws. Articular swelling was also
measured. At the end of the study, the knee joints were collected for histopathological
analysis of cartilage degeneration. The effects of 2ccPA on human OA synoviocytes and
chondrosarcoma SW1353 cells were also examined in vitro for hyaluronic acid synthesis and

MMP production.

o Results: 2ccPA significantly reduced pain and articular swelling in the rabbit model and
suppressed cartilage degeneration. In vitro, 2ccPA stimulated hyaluronic acid synthesis and
suppressed the production of MMP-1, -3, and -13.

Signaling Pathways and Mechanisms of Action
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Part 2: 2-Chloro-N6-cyclopentyladenosine (CCPA)

2-Chloro-N6-cyclopentyladenosine (CCPA) is a synthetic adenosine analog that is a highly
potent and selective agonist for the adenosine Al receptor. Its high selectivity makes it a
valuable pharmacological tool for studying the physiological and pathophysiological roles of the

adenosine Al receptor.

Core Biological Functions

e Adenosine Al Receptor Agonism: CCPA's primary biological function is to bind to and
activate adenosine Al receptors. These receptors are G protein-coupled receptors that are
widely distributed throughout the body, including the brain, heart, and kidneys.
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» Neuromodulation and Anticonvulsant Activity: In the central nervous system, activation of Al
receptors by CCPA generally has an inhibitory effect on neuronal activity. This has led to its
investigation as an anticonvulsant. Studies have shown that CCPA can reduce hippocampal
excitability.

o Cardiovascular Effects: CCPA exhibits negative chronotropic activity, meaning it slows down
the heart rate. This is a characteristic effect of A1 receptor activation in the heart. It has also
been shown to be protective in models of myocardial ischemia.

o Lack of A2A Receptor Activity: A key feature of CCPA is its high selectivity for A1 over A2A
adenosine receptors. Consequently, it does not produce the typical A2A receptor-mediated
effects such as vasodilation or inhibition of platelet aggregation.

Quantitative Data
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Parameter Value Receptor/System Reference

Human Adenosine Al

Ki 0.8 nM
Receptor
Human Adenosine
Ki 2300 nM
A2A Receptor
) Human Adenosine A3
Ki 42 nM
Receptor
Human Adenosine
EC50 18800 nM
A2B Receptor
. Rat Brain Adenosine
Ki 0.4 nM
Al Receptor
) Rat Striatal Adenosine
Ki 3900 nM
A2 Receptor
Rat Fat Cell
IC50 33nM Membrane Adenylate

Cyclase (A1 model)

Human Platelet
EC50 3500 nM Membrane Adenylate
Cyclase (A2 model)

Negative chronotropic
EC50 8.2 nmol/l . )
activity in rat atria

Experimental Protocols

Receptor Binding Assays

o Preparation: Membranes were prepared from rat brain tissue (for A1 receptors) and rat
striatal tissue (for A2 receptors).

o Method: Competitive binding assays were performed using radiolabeled ligands ([SH]PIA for
Al receptors and [BH]NECA for A2 receptors). The ability of CCPA to displace the
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radioligand from the receptor was measured at various concentrations. The Ki value was
then calculated, representing the affinity of CCPA for the receptor.

o Results: CCPA demonstrated high affinity for A1 receptors (Ki = 0.4 nM) and low affinity for
A2 receptors (Ki = 3900 nM), indicating high selectivity.

Functional Assay of Adenylate Cyclase Activity

o Preparation: Membranes were prepared from rat fat cells (a model for A1 receptor function)
and human platelets (a model for A2 receptor function).

» Method: The effect of CCPA on adenylate cyclase activity was measured. Al receptor
activation typically inhibits adenylate cyclase, while A2 receptor activation stimulates it. The
IC50 (for inhibition) and EC50 (for stimulation) values were determined.

o Results: CCPA inhibited adenylate cyclase in rat fat cell membranes with an IC50 of 33 nM
and stimulated it in human platelet membranes with an EC50 of 3500 nM, further confirming
its Al selectivity.

Assessment of Anticonvulsant Effects
o Animal Model: Rats of different developmental ages (12 to 60 days old).

o Method: Epileptic afterdischarges were elicited in the hippocampus by electrical stimulation.
CCPA (0.5 or 1 mg/kg) was administered intraperitoneally 10 minutes before stimulation. The
threshold intensity required to elicit an afterdischarge and the duration of the afterdischarge
were measured.

¢ Results: CCPA demonstrated age-dependent anticonvulsant effects, increasing the threshold
for afterdischarge elicitation.

Signaling Pathways and Mechanisms of Action
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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